
N-(1,1-dimethylpropyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dimethylpropyl)-9H-xanthene-9-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer therapy. DMXAA was first discovered in the early 1990s and has since been the subject of numerous scientific studies.
Mechanism of Action
The exact mechanism of action of N-(1,1-dimethylpropyl)-9H-xanthene-9-carboxamide is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then activate immune cells, such as macrophages and natural killer cells, which attack and destroy cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-α and IFN-α, as well as the activation of immune cells, such as macrophages and natural killer cells. This compound has also been shown to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that tumors need to grow and spread.
Advantages and Limitations for Lab Experiments
One advantage of N-(1,1-dimethylpropyl)-9H-xanthene-9-carboxamide is that it has been extensively studied in preclinical models, and its anti-tumor activity has been well-documented. However, there are also some limitations to using this compound in lab experiments. For example, it has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, this compound has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are a number of future directions for research on N-(1,1-dimethylpropyl)-9H-xanthene-9-carboxamide. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound therapy. Finally, there is ongoing research into the use of this compound in combination with other anti-cancer agents, such as immune checkpoint inhibitors, to improve its anti-tumor activity.
Synthesis Methods
N-(1,1-dimethylpropyl)-9H-xanthene-9-carboxamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2,4,5-trichlorophenylacetic acid with 3-dimethylaminopropylamine. This reaction produces the intermediate 2,4,5-trichlorophenylacetamide, which is then cyclized using phosphorus oxychloride to form this compound.
Scientific Research Applications
N-(1,1-dimethylpropyl)-9H-xanthene-9-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of preclinical models, including mouse models of melanoma, lung cancer, and colon cancer. This compound has also been shown to have synergistic effects when used in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(2-methylbutan-2-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-4-19(2,3)20-18(21)17-13-9-5-7-11-15(13)22-16-12-8-6-10-14(16)17/h5-12,17H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCVDIUTLQKERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814357.png)
![N-(3-{[(acetylamino)carbonothioyl]amino}-4-chlorophenyl)propanamide](/img/structure/B5814361.png)
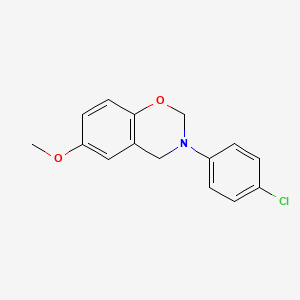
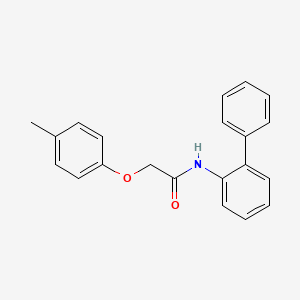

![2-{[(2,4-difluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814392.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5814398.png)


![N-benzyl-N'-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N-(2-hydroxyethyl)urea](/img/structure/B5814417.png)
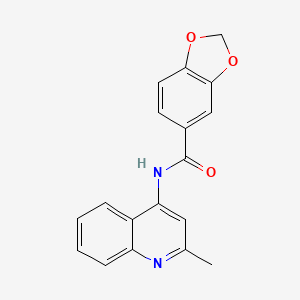
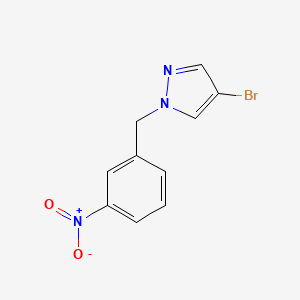
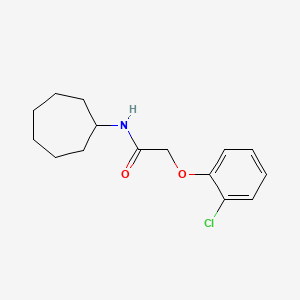
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5814455.png)